5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with benzyl halides. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized triazole compounds .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In cancer cells, the compound inhibits enzymes like topoisomerase, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one: This compound has similar structural features but different substituents, leading to variations in biological activity.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds also exhibit antitumor activity but have different core structures.
Biological Activity
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and research findings.
Overview of this compound
Chemical Structure and Properties
The chemical structure of this compound is characterized by its triazole ring and functional groups that contribute to its biological activity. The compound can be synthesized through various methods involving cyclization reactions with appropriate hydrazides and carbon disulfide under specific conditions.
Synthesis Methods
The synthesis typically involves:
- Cyclization of hydrazides with carbon disulfide.
- Reactions with benzyl halides in the presence of solvents like ethanol or methanol and catalysts such as potassium hydroxide.
Antimicrobial Activity
The compound has been shown to exhibit significant antimicrobial properties. Studies indicate that at concentrations ranging from 31.25 to 125 µg/mL, it demonstrates activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as the fungal strain Candida albicans .
Minimum Inhibitory Concentration (MIC) Values:
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 62.5 |
Staphylococcus aureus | 31.25 |
Pseudomonas aeruginosa | 31.25 |
Candida albicans | 62.5 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential in anticancer applications. It acts by inhibiting crucial enzymes involved in DNA replication and cell division, such as topoisomerase .
Case Study: Anticancer Efficacy
A comparative study on various derivatives indicated that compounds similar to this compound exhibited IC50 values ranging from 13.004 µg/mL to higher values depending on structural variations .
The mechanism by which this compound exerts its biological effects involves:
- Disruption of microbial cell membranes , leading to cell death.
- Inhibition of key enzymes in cancer cells that are essential for proliferation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other triazole derivatives:
Compound Name | Activity Type | MIC/IC50 (µg/mL) |
---|---|---|
5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-triazol | Anticancer | 28.399 |
N-(5-benzyl-4-(tert-butyl)thiazol) | Antitumor | Not specified |
Properties
IUPAC Name |
3-benzyl-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)19-15(17-18-16(19)21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUKDHMACGPOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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